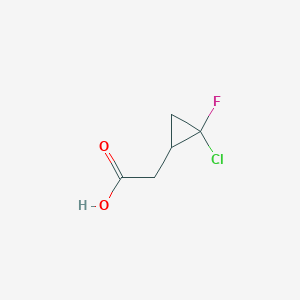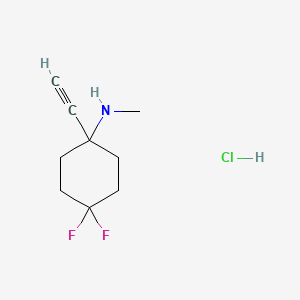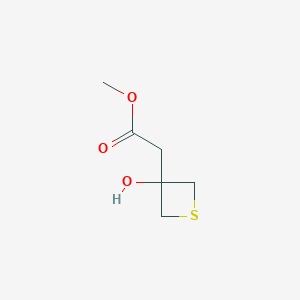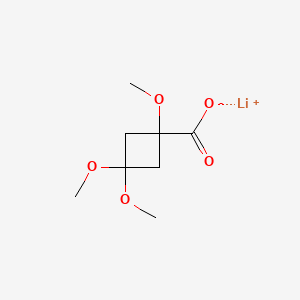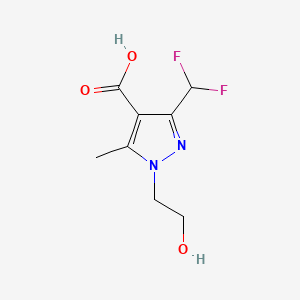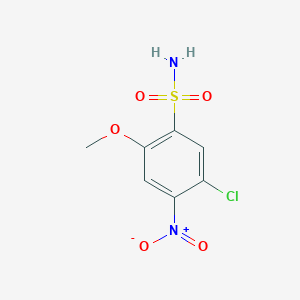
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClN2O5S It is a derivative of benzene, featuring chloro, methoxy, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Adding a chlorine atom to the benzene ring through electrophilic aromatic substitution using chlorine gas and a Lewis acid catalyst like iron(III) chloride.
Methoxylation: Introducing a methoxy group via a nucleophilic substitution reaction using methanol and a base.
Sulfonamidation: Finally, the sulfonamide group is introduced by reacting the intermediate compound with sulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and chlorination steps to ensure better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products
Oxidation: 5-Chloro-2-carboxy-4-nitrobenzene-1-sulfonamide.
Reduction: 5-Chloro-2-methoxy-4-aminobenzene-1-sulfonamide.
Substitution: 5-Hydroxy-2-methoxy-4-nitrobenzene-1-sulfonamide or 5-Amino-2-methoxy-4-nitrobenzene-1-sulfonamide.
Scientific Research Applications
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide depends on its application. In biological systems, it may interact with enzymes or proteins, inhibiting their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with folic acid synthesis in microorganisms.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
5-Chloro-2-methoxy-4-nitrobenzene-1-amine: Similar structure but with an amino group instead of a sulfonamide group.
5-Chloro-2-methoxy-4-nitrobenzene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
Uniqueness
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of chloro, methoxy, nitro, and sulfonamide groups makes it a versatile compound for various applications, particularly in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C7H7ClN2O5S |
|---|---|
Molecular Weight |
266.66 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O5S/c1-15-6-3-5(10(11)12)4(8)2-7(6)16(9,13)14/h2-3H,1H3,(H2,9,13,14) |
InChI Key |
JHSMBLPVUCKCCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


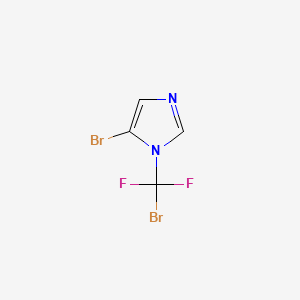
![Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13467582.png)
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)

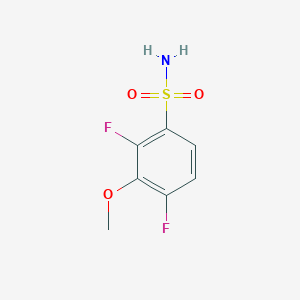
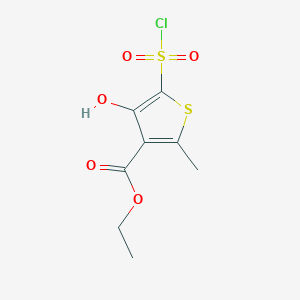
![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)

